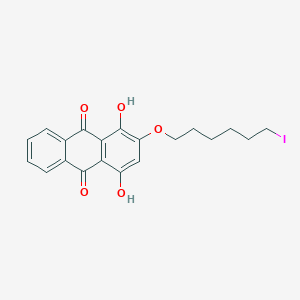
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of hydroxyl groups at positions 1 and 4, and an iodohexyl ether substituent at position 2 on the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.
Etherification: The iodohexyl ether substituent is introduced through an etherification reaction. This involves the reaction of the hydroxylated anthraquinone with 6-iodohexanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis: Large-scale synthesis of anthracene-9,10-dione.
Hydroxylation and Etherification: Sequential hydroxylation and etherification reactions under controlled conditions to ensure high yield and purity.
Purification: The final product would be purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The iodohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted anthraquinones.
Applications De Recherche Scientifique
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the iodohexyl ether substituent play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the iodohexyl ether substituent.
2-Hydroxyanthraquinone: Contains only one hydroxyl group.
1,4-Dimethoxyanthraquinone: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione is unique due to the presence of both hydroxyl groups and the iodohexyl ether substituent, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61556-34-1 |
|---|---|
Formule moléculaire |
C20H19IO5 |
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
1,4-dihydroxy-2-(6-iodohexoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H19IO5/c21-9-5-1-2-6-10-26-15-11-14(22)16-17(20(15)25)19(24)13-8-4-3-7-12(13)18(16)23/h3-4,7-8,11,22,25H,1-2,5-6,9-10H2 |
Clé InChI |
FAMGPJPHEOUUDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


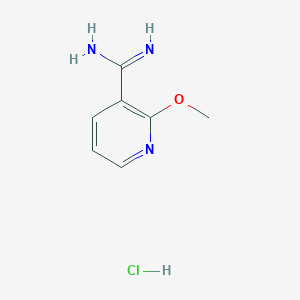
![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
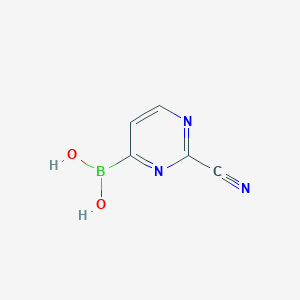

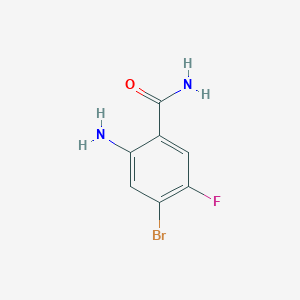
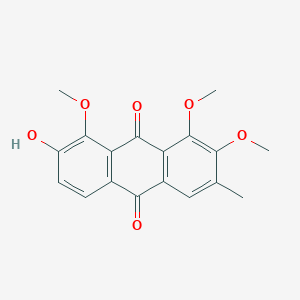
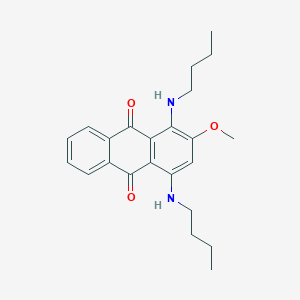
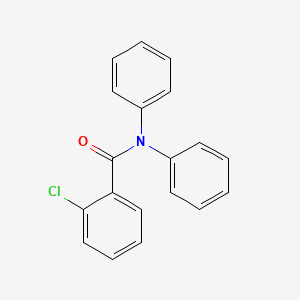
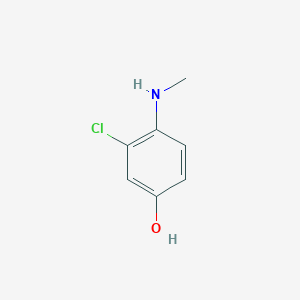
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)

![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)

